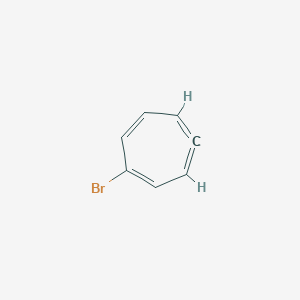![molecular formula C8H18N2O4S B14222552 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- CAS No. 819865-97-9](/img/structure/B14222552.png)
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group, a propyl chain, and a tert-butyl carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- typically involves multiple steps. One common method includes the reaction of 3-aminopropanesulfonic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The sulfonic acid group can enhance its solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar structure but lacks the tert-butyl carbamoyl group.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl carbamoyl group distinguishes it from other similar compounds and may enhance its stability and efficacy in various applications .
Eigenschaften
CAS-Nummer |
819865-97-9 |
|---|---|
Molekularformel |
C8H18N2O4S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
3-(tert-butylcarbamoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)10-7(11)9-5-4-6-15(12,13)14/h4-6H2,1-3H3,(H2,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
QYRUZUFYMLAJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


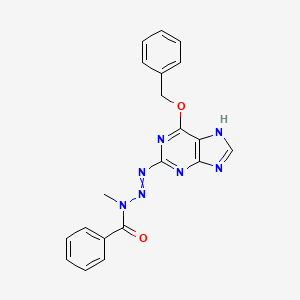
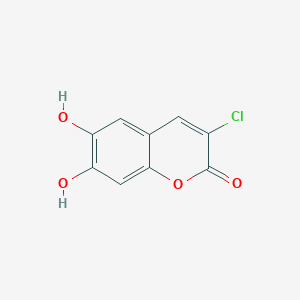
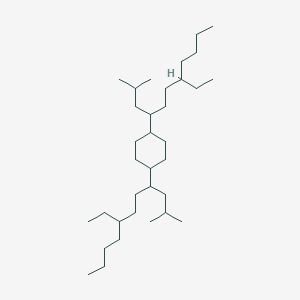
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
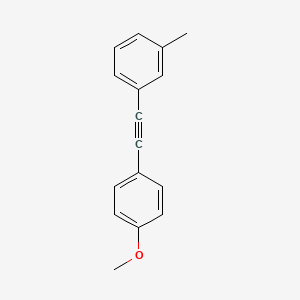
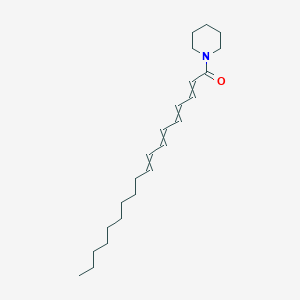
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
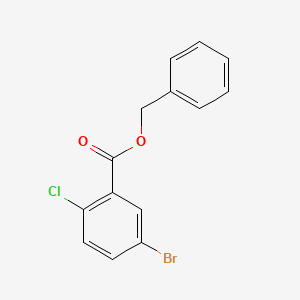
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
